3,3-difluoroprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-difluoroprop-2-en-1-ol: is a chemical compound with the molecular formula C3H4F2O The molecular structure consists of a three-carbon chain with two fluorine atoms attached to the third carbon and a hydroxyl group attached to the second carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoroprop-2-en-1-ol can be achieved through a multi-step process:
Step 1: React 1,3-difluoropropene with formaldehyde in the presence of sodium hydroxide to form 3,3-difluoroprop-1-en-1-ol.
Step 2: Treat the intermediate compound with sulfuric acid to form this compound.
Step 3: Purify the product by washing with sodium chloride and water.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-difluoroprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,3-difluoroprop-2-enal.
Reduction: Formation of 3,3-difluoropropanol.
Substitution: Formation of 3,3-diiodoprop-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
3,3-difluoroprop-2-en-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-difluoroprop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in biochemical studies. The hydroxyl group allows for hydrogen bonding, which can influence its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 3,3-difluoroprop-2-en-1-yl acetate
- 1-(3,3-difluoroprop-2-en-1-yl)-1-methylpiperidinium triflate
- 1-fluoro-2-(3-fluoroprop-2-en-1-yl)-4,5-dimethoxybenzene
Comparison: 3,3-difluoroprop-2-en-1-ol is unique due to its specific molecular structure, which includes two fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability compared to similar compounds. The presence of the hydroxyl group also allows for additional hydrogen bonding interactions, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
819-72-7 |
---|---|
Molekularformel |
C3H4F2O |
Molekulargewicht |
94.06 g/mol |
IUPAC-Name |
3,3-difluoroprop-2-en-1-ol |
InChI |
InChI=1S/C3H4F2O/c4-3(5)1-2-6/h1,6H,2H2 |
InChI-Schlüssel |
GUWIZLFGIILDAL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=C(F)F)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.